2-(2-Chloro-4-fluorophenoxy)pyrimidine
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Overview
Description
2-(2-Chloro-4-fluorophenoxy)pyrimidine is an organic compound that belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-fluorophenoxy)pyrimidine typically involves the reaction of 2-chloropyrimidine with 4-fluorophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-fluorophenoxy)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative, while coupling reactions can produce biaryl or heteroaryl compounds .
Scientific Research Applications
2-(2-Chloro-4-fluorophenoxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and pain management.
Materials Science: The compound is utilized in the development of advanced materials, including organic semiconductors and polymers.
Biological Studies: It serves as a probe in biological studies to investigate the function of specific enzymes or receptors.
Chemical Synthesis: The compound is employed in the synthesis of more complex molecules for research purposes.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-fluorophenoxy)pyrimidine involves its interaction with specific molecular targets. For instance, it acts as a state-dependent sodium channel blocker, which means it preferentially binds to sodium channels in their inactivated state. This property makes it useful in treating conditions associated with neuronal hyperexcitability, such as chronic pain . The compound’s binding to sodium channels inhibits the influx of sodium ions, thereby reducing neuronal excitability and pain signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorophenoxybenzaldehyde
- 2-Chloro-5-fluoropyrimidine
- 4-(4-Fluorophenoxy)benzaldehyde semicarbazone
Uniqueness
Compared to similar compounds, 2-(2-Chloro-4-fluorophenoxy)pyrimidine exhibits higher potency and faster binding kinetics as a sodium channel blocker. Its unique structural features, such as the presence of both chloro and fluoro substituents, contribute to its enhanced activity and selectivity .
Properties
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2O/c11-8-6-7(12)2-3-9(8)15-10-13-4-1-5-14-10/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPQPXZRKURRQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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